叔丁基2-(1-甲基肼基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-Butyl 2-(1-methylhydrazinyl)acetate is a chemical entity that has been explored in various synthetic pathways for the development of pharmaceuticals and other organic compounds. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl compounds and their synthesis, which can provide insight into the chemistry of tert-butyl derivatives.

Synthesis Analysis

The synthesis of tert-butyl compounds often involves multiple steps and can include the use of tert-butylhydrazine as a starting material or intermediate. For example, in the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, tert-butylhydrazine is used in conjunction with other reagents to create a complex molecule with a pyridazinone core . Similarly, tert-butyl acetothioacetate is used in the synthesis of a furanone derivative, showcasing the versatility of tert-butyl compounds in synthetic chemistry . These examples demonstrate the reactivity of tert-butyl groups and their utility in constructing diverse molecular architectures.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be quite complex, as evidenced by the crystal structure of the synthesized pyridazinone derivative, which crystallizes in an orthorhombic space group and exhibits inter- and intramolecular hydrogen bonding . These structural features are crucial for the stability and reactivity of the compound. Although the exact molecular structure of tert-Butyl 2-(1-methylhydrazinyl)acetate is not provided, it can be inferred that tert-butyl groups generally impart steric bulk, which can influence the overall molecular conformation and reactivity.

Chemical Reactions Analysis

Tert-butyl groups are known to participate in various chemical reactions. For instance, the nitration of tert-butyl-substituted benzene derivatives can lead to the formation of adducts that undergo further transformations, such as solvolysis and isomerization . These reactions highlight the reactivity of tert-butyl groups under different conditions and their potential to form diverse products. The use of tert-butyl groups in synthesis can thus facilitate the formation of complex molecules with specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the presence of the tert-butyl group. For example, the density, crystal volume, and hydrogen bonding interactions are specific physical properties that can be determined through crystallographic analysis . The tert-butyl group's steric effects can also affect the compound's solubility, boiling point, and stability. These properties are essential for understanding the behavior of tert-butyl compounds in various environments and can guide their application in synthesis and industry.

科学研究应用

降解途径和环境应用

对叔丁基化合物(如使用UV/H2O2工艺的叔丁基甲醚(MTBE)的降解途径)的研究为环境修复技术提供了见解。这些过程导致产生各种副产物,表明化学转化的复杂性以及设计有机污染物环境处理方法的潜力 (Stefan, Mack, & Bolton, 2000).

催化和有机合成

在叔丁醇钾和铱催化剂存在下使用伯醇和二醇烷基化乙酸盐的研究突出了叔丁基化合物在促进羧酸盐合成途径中的重要性,羧酸盐是有机和工业化学中的重要中间体 (Iuchi, Obora, & Ishii, 2010).

分析化学和溶解度研究

烷基乙酸酯(包括叔丁基乙酸酯)在水中的溶液研究的热力学提供了溶解度、吉布斯自由能、焓和熵的基本数据。此类研究对于了解物质在各种溶剂中的物理化学性质至关重要,这在配方科学和分析化学中具有意义 (Šegatin & Klofutar, 2001).

材料科学和光谱学

通过微波光谱和量子化学计算对叔丁基乙酸酯进行构象分析揭示了结构动力学和电子性质,为分子材料的设计和表征提供了信息 (Zhao et al., 2016).

硝化和化学转化

对叔丁基甲苯硝化导致各种硝基乙酰氧加合物的研究证明了叔丁基化合物在复杂有机转化中的效用,而这在合成有机化学中是基础 (Fischer & Woderer, 1976).

安全和危害

属性

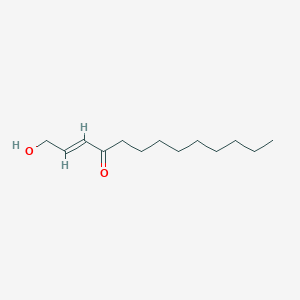

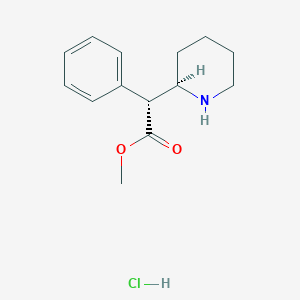

IUPAC Name |

tert-butyl 2-[amino(methyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-7(2,3)11-6(10)5-9(4)8/h5,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAZZEYMVIVFQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473034 |

Source

|

| Record name | tert-Butyl 2-(1-methylhydrazinyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-(1-methylhydrazinyl)acetate | |

CAS RN |

144036-71-5 |

Source

|

| Record name | tert-Butyl 2-(1-methylhydrazinyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone](/img/structure/B120043.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)